Cupric pyrophosphate monohydrate

Semiconductor Fabrication Electrodeposition Thin Films

Replacing copper sulfate or cyanide in advanced electroplating risks seed layer dissolution and inferior deposit morphology. Cupric pyrophosphate monohydrate (CAS 304671-71-4) resolves these with alkaline operating pH (8-9) and high throwing power for conformal plating on silicon. • Double deposit hardness vs. sulfate baths, enabling reliable CMP in semiconductor Damascene processing. • Non-cyanide formulation simplifies waste treatment; compliant where cyanide is restricted. • Validated supercapacitor electrode: CPP-MXene composites deliver 88 mAh/g, 76.94% capacity retention over 5,000 cycles.

Molecular Formula Cu2H2O8P2
Molecular Weight 319.05 g/mol
CAS No. 304671-71-4
Cat. No. B1591739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric pyrophosphate monohydrate
CAS304671-71-4
Molecular FormulaCu2H2O8P2
Molecular Weight319.05 g/mol
Structural Identifiers
SMILESO.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2]
InChIInChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4
InChIKeyPXZSJEBZWADSIY-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupric Pyrophosphate Monohydrate Overview


Cupric pyrophosphate monohydrate (Cu₂P₂O₇·H₂O, CAS 304671-71-4) is a crystalline, blue-green inorganic copper salt of the pyrophosphate class, characterized by its insolubility in water but solubility in acids . This compound, also known as copper(II) pyrophosphate hydrate, features a stable open-framework structure with redox-active copper ions . Its primary applications are in advanced electroplating, energy storage (supercapacitors), catalysis, and as a precursor for antimicrobial materials .

Workflow Alkaline electrodeposition baths Reported pH 8–9 range supports semiconductor and PCB plating
Selection Fine-grained hard copper deposits May support CMP and Damascene interconnect fabrication
Context Energy storage research material Supercapacitor electrode composite precursor
Context Antimicrobial coating precursor Reported use in copper-based antimicrobial surfaces

Cupric Pyrophosphate Substitution Risks


The selection of a copper source for industrial and research applications is not a simple matter of copper ion availability; the counter-ion and resulting compound properties dictate performance and process viability. Cupric pyrophosphate monohydrate offers a unique combination of an alkaline operating pH (8-9), high throwing power, and the ability to produce fine-grained, hard deposits, which are essential for modern electronics fabrication [1]. Substituting a common alternative like copper sulfate or copper cyanide introduces significant risks, including aggressive seed layer dissolution, inferior deposit morphology, and complex additive requirements, as documented in direct comparative studies [2]. Generic substitution can lead to process failure, reduced yield, and compromised material performance, making the specific selection of cupric pyrophosphate a critical procurement decision [3].

Copper sulfate May alter film homogeneity and adhesion on silicon; reported inferior morphology in comparative electrodeposition studies.
Copper cyanide Introduces toxicity and wastewater regulatory complexity; deposit hardness and throwing power may not replicate pyrophosphate performance.
Generic substitution Bath pH, polarization, and seed layer compatibility can shift; process yield and CMP efficiency may differ significantly.

Cupric Pyrophosphate vs. Copper Sulfate & Cyanide


Homogeneous Film Formation on Silicon

In a direct comparative study of copper electrodeposition on silicon substrates without the use of additives or hydrofluoric acid, the copper pyrophosphate electrolyte produced homogeneous, adherent films with a metallic luster over a thickness range of 20 to 280 nm [1]. In contrast, films deposited from a copper sulfate solution under the same conditions were found to have different, inferior characteristics [1]. The study concluded that the pyrophosphate solution is more favorable for electrodepositing copper on semiconductor substrates [1].

Film homogeneity
Head-to-head
Homogeneous, adherent films with metallic luster (20–280 nm) on silicon
Supports semiconductor electrodeposition workflow
Comparative study vs. copper sulfate without additives
Semiconductor Fabrication Electrodeposition Thin Films

Harder Copper Deposits for CMP

According to a patent on copper electroplating for semiconductor chips, copper deposits from a pyrophosphate bath are typically twice as hard as those from an acid copper sulfate bath [1]. This increased hardness directly facilitates the subsequent chemical mechanical planarization (CMP) step, which is critical for removing excess copper and achieving a planar surface in Damascene processing [1].

Deposit hardness
Head-to-head
Approximately 2× hardness vs. acid copper sulfate
May facilitate CMP and Damascene planarization
Reported in semiconductor chip patent
Semiconductor Manufacturing Damascene Process CMP

Seed Layer Preservation for ULSI

A two-step electroplating technique using an alkali-metal-free copper pyrophosphate bath for seed enhancement was developed to address the issue of thin copper seed layer dissolution [1]. This pyrophosphate bath enables conformal thickening of the seed layer due to its high resistivity, high polarization, and low copper dissolubility [1]. In comparison with a conventional copper sulfate electroplating technique, the two-step process using the pyrophosphate bath resulted in an excellent yield of via-chain resistance, indicating superior seed layer preservation and fill performance [1].

Seed layer preservation
Head-to-head
Excellent via-chain resistance yield with two-step pyrophosphate technique
Supports ULSI seed layer enhancement context
Compared to copper sulfate electroplating
ULSI Fabrication Interconnects Seed Layer

Supercapacitor Electrode Performance

In a study evaluating copper pyrophosphate (CPP)-MXene nanocomposites for supercapacitor electrodes, an optimized 70:30 CPP-MXene composite delivered a specific capacity of 88 mAh/g [1]. This electrode demonstrated stable cycling behavior with a capacity retention of 76.94% and a coulombic efficiency of 92.16% over 5000 charge-discharge cycles [1]. An asymmetric supercapacitor device fabricated with this composite achieved a specific capacitance of 97 F/g, a specific energy of 34 Wh/kg, and a specific power of 800 W/kg [1].

Supercapacitor capacity
Reported
88 mAh/g specific capacity; 76.9% retention over 5000 cycles
Supports energy storage electrode research
CPP-MXene composite; 34 Wh/kg device energy
Energy Storage Supercapacitors MXene Composites

Environmental Advantage over Cyanide Plating

Copper pyrophosphate is widely recognized as a safer and more environmentally friendly alternative to traditional cyanide-based copper plating solutions . While cyanide baths pose severe toxicity and require stringent control and destruction systems for wastewater, pyrophosphate baths are non-cyanide, simplifying EHS management and reducing the risk of accidental exposure [1]. The primary environmental consideration for pyrophosphate is the management of phosphate in wastewater discharge [1].

EHS comparison
Class-level
Non-cyanide process; primary concern is phosphate in wastewater
Reported EHS context for electroplating selection
Elimination of cyanide handling; source review advised
EHS Compliance Wastewater Treatment Green Chemistry

Cupric Pyrophosphate Industrial & Research Applications


Damascene Copper Interconnects

This is the primary high-value application. The evidence from Sections 3.1 and 3.2 shows that cupric pyrophosphate-based electroplating baths are demonstrably superior for semiconductor manufacturing. The ability to produce homogeneous films directly on silicon [1] and the deposit's double hardness compared to sulfate baths [2] are critical for the Damascene process. These properties enable conformal seed layer enhancement without dissolution [3] and facilitate the chemical mechanical planarization (CMP) step required to create reliable, high-density copper interconnects in ULSI devices.

Supercapacitor Electrode Development

For research groups developing next-generation energy storage devices, cupric pyrophosphate monohydrate serves as a promising electrode material or composite component. As demonstrated in Section 3.4, CPP-MXene composites have delivered a specific capacity of 88 mAh/g with stable cycling performance (76.94% retention over 5000 cycles) and a device-level specific energy of 34 Wh/kg [4]. These metrics validate its potential as a cost-effective, high-stability alternative to other transition metal compounds for supercapacitor applications.

Non-Cyanide Electroplating

Cupric pyrophosphate monohydrate is the preferred copper salt for non-cyanide electroplating processes, as supported by its well-documented safety profile in Section 3.5. Its use is mandated in facilities where cyanide is prohibited due to safety or environmental regulations . It is employed for plating copper onto printed circuit boards, as a decorative copper undercoat, and for selective case hardening of steel parts [5], providing a viable, high-quality alternative to hazardous cyanide baths with a simpler waste treatment process.

Antimicrobial Surface Coatings

The intrinsic antimicrobial activity of cupric pyrophosphate, particularly when synthesized as nanoflakes, is a key differentiator for developing functional coatings [6]. This application leverages the compound's ability to eliminate microbial pathogens through direct contact with bacterial cell walls [7]. This use case is particularly relevant for surfaces in healthcare settings, where copper's broad-spectrum antimicrobial properties are sought to reduce infection risks, offering a value-add that commodity copper salts like sulfate or chloride do not inherently provide.

Application
Selection Property
Validation Focus
Damascene copper interconnects
Alkaline bath compatibility & deposit hardness
Film homogeneity and seed layer preservation review
Supercapacitor electrode development
Electrochemical capacity and cycling stability
Long-term cycling and specific energy metrics
Non-cyanide electroplating
EHS profile and throwing power
Process safety and wastewater phosphate control
Antimicrobial surface coatings
Copper ion availability and morphology
Antimicrobial activity and coating durability context

Technical Documentation Hub

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37 linked technical documents
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